

Commercial Suppliers and Availability of Alogliptin-d3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alogliptin-d3

Cat. No.: B587599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical data for **Alogliptin-d3**. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require this stable isotope-labeled compound for their studies. This guide also includes a detailed experimental protocol for a typical application of **Alogliptin-d3** in a pharmacokinetic study and visual diagrams to illustrate key processes.

Introduction to Alogliptin-d3

Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is involved in the regulation of glucose homeostasis. It is used as an oral anti-diabetic drug for the treatment of type 2 diabetes. **Alogliptin-d3** is a deuterated form of Alogliptin, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of Alogliptin in biological matrices. Its use significantly improves the accuracy and precision of such assays.

Commercial Suppliers and Availability

Alogliptin-d3 is available from a variety of commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following tables summarize the key

information regarding the availability and technical specifications from several prominent suppliers.

Table 1: Major Commercial Suppliers of **Alogliptin-d3**

| Supplier | Website |
|----------------------------|------------------|
| MedChemExpress | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Toronto Research Chemicals | --INVALID-LINK-- |
| Axios Research | --INVALID-LINK-- |
| Simson Pharma Limited | --INVALID-LINK-- |
| LGC Standards | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |

Table 2: Product Specifications and Availability of **Alogliptin-d3**

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|----------------------------|----------------|---------------|--------------------------|--------------|--|--------------------------|
| MedChem Express | HY-A0023AS1 | ≥98% | 1 mg, 5 mg, 10 mg | 1133421-35-8 | C ₁₈ H ₁₈ D ₃ N ₅ O ₂ | 342.42 |
| Santa Cruz Biotechnology | sc-478613 | Not specified | Contact for availability | 1133421-35-8 | C ₁₈ H ₁₈ D ₃ N ₅ O ₂ | 342.41 |
| Toronto Research Chemicals | A575427 | Not specified | 2.5 mg, 25 mg | 1133421-35-8 | C ₁₈ H ₁₈ D ₃ N ₅ O ₂ | 342.41 |
| Axios Research | AR-A05989 | Not specified | Contact for availability | 1133421-35-8 | C ₁₈ H ₁₈ D ₃ N ₅ O ₂ | 342.42 |
| Simson Pharma Limited | A1070029 | Not specified | In stock | 1133421-35-8 | C ₁₈ H ₁₈ D ₃ N ₅ O ₂ | 342.42 |
| LGC Standards | TRC-A575427 | >95% (HPLC) | 2.5 mg, 25 mg | 1133421-35-8 | C ₁₈ H ₁₈ D ₃ N ₅ O ₂ | 342.41 |
| Cayman Chemical | Not specified | ≥98% | Contact for availability | 1133421-35-8 | C ₁₈ H ₁₈ D ₃ N ₅ O ₂ | 342.41 |

Note: Purity levels and available quantities are subject to change and may vary by lot. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocol: Quantification of Alogliptin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the determination of Alogliptin in human plasma, utilizing **Alogliptin-d3** as an internal standard. This protocol is based on established and validated bioanalytical methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

3.1. Materials and Reagents

- Alogliptin reference standard
- **Alogliptin-d3** internal standard (IS)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, e.g., Milli-Q)

3.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.3. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alogliptin and **Alogliptin-d3** in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Alogliptin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.
- Internal Standard Working Solution: Dilute the **Alogliptin-d3** stock solution with the same diluent to a final concentration of 50 ng/mL.

3.4. Sample Preparation (Protein Precipitation)

- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the **Alogliptin-d3** internal standard working solution (50 ng/mL).
- Add 300 µL of acetonitrile to precipitate plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 200 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.5. LC-MS/MS Conditions

- Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is suitable.
- Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Alogliptin: m/z 340.2 → 116.1[4]
 - **Alogliptin-d3**: m/z 343.2 → 116.1[4]

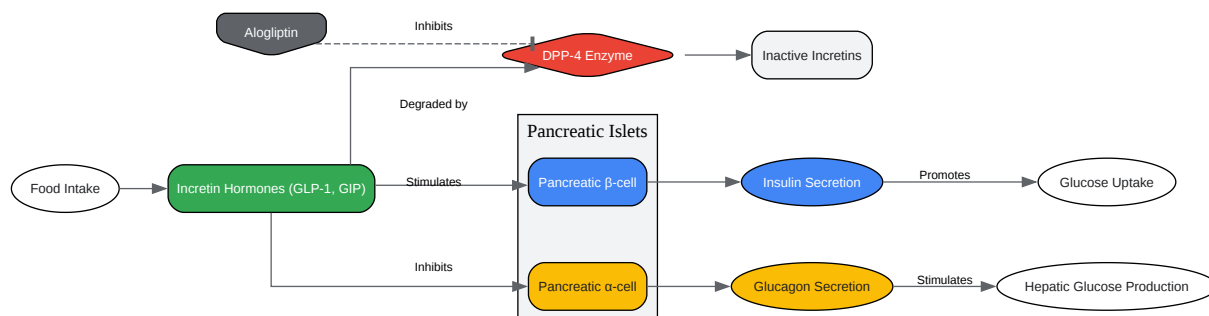
3.6. Data Analysis

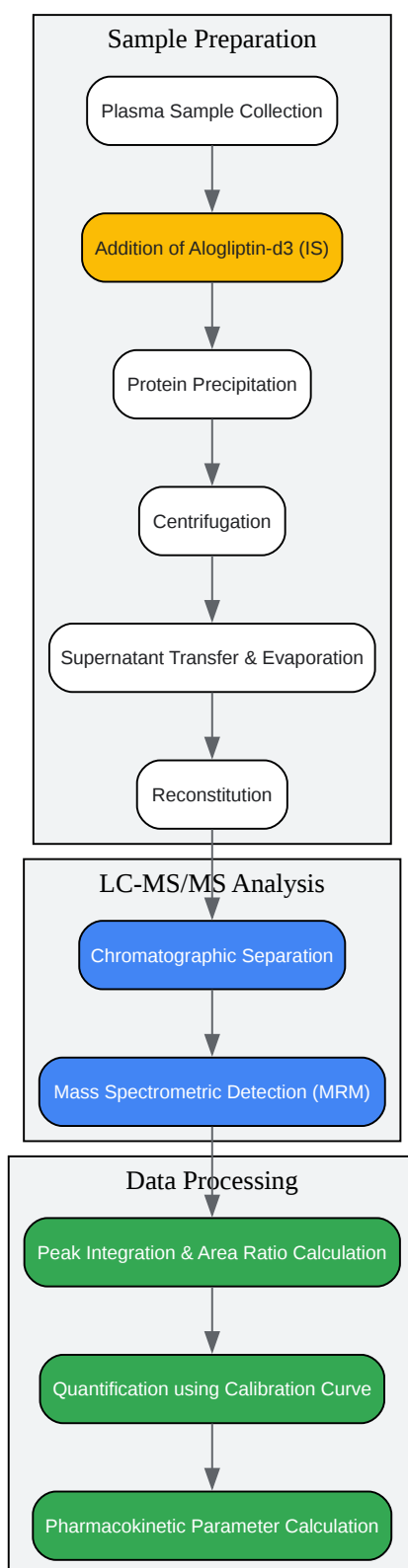
The concentration of Alogliptin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the prepared calibration standards.

Visualizations

4.1. Alogliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by Alogliptin. By inhibiting the DPP-4 enzyme, Alogliptin prevents the degradation of incretin hormones (GLP-1 and GIP), leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Availability of Alogliptin-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587599#commercial-suppliers-and-availability-of-alogliptin-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com